

Purpurogallin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **purpurogallin**. It further delves into its significant biological functions, including its antioxidant, anti-inflammatory, and enzyme-inhibitory activities. Detailed experimental protocols for the synthesis of **purpurogallin** and the assessment of its key biological effects are provided. Furthermore, this guide illustrates the signaling pathways modulated by **purpurogallin**, offering valuable insights for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Purpurogallin, a benzotropolone, is characterized by a seven-membered tropolone ring fused to a benzene ring, adorned with multiple hydroxyl groups. This unique structure is the basis for its distinctive chemical properties and biological functions.

Systematic IUPAC Name: 2,3,4,6-Tetrahydroxy-5H-benzocyclohepten-5-one[1][2][3]

Alternative Names: Purpurogalline, 1,7,8,9-Tetrahydroxy-2H-benzo[4]annulen-2-one



Chemical Formula: C₁₁H₈O₅[1][5]

Molecular Representations:

- SMILES: O=C1C(O)=CC=CC=2C=C(O)C(O)=C(O)C12[6]
- InChl: InChl=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,
 (H,12,14)[1][2]
- InChikey: WDGFFVCWBZVLCE-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of **purpurogallin** are summarized in the table below, providing a quick reference for experimental design and formulation development.

Property	Value	References
Molecular Weight	220.18 g/mol	[5][7]
Appearance	Red to brown crystalline solid	[5]
Melting Point	274-275 °C (decomposes)	[3][8]
Solubility	Soluble in polar organic solvents like DMSO and DMF. Sparingly soluble in water, ethanol, and methanol.	[1][2][8]
UV Absorption Maxima (in Ethanol)	243, 280, 304 nm	[2]
CAS Number	569-77-7	[1][2]

Biological Activities and Mechanisms of Action

Purpurogallin exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic applications.

Antioxidant Activity



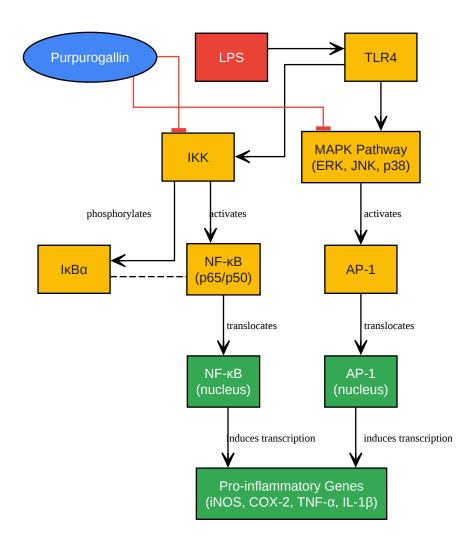
Purpurogallin is a potent antioxidant, capable of scavenging free radicals. This activity is attributed to its polyphenolic structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity

Purpurogallin demonstrates significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] Furthermore, **purpurogallin** attenuates the production of pro-inflammatory cytokines, including interleukin-1 β (IL-1 β) and tumor necrosis factor- α (TNF- α).[1]

The underlying mechanism of its anti-inflammatory action involves the suppression of key signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1]





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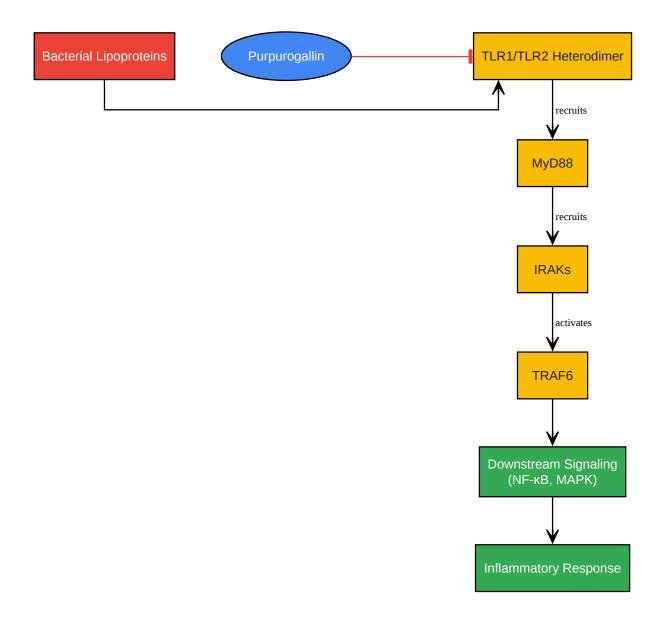
Purpurogallin's inhibition of NF-kB and MAPK signaling pathways.

Enzyme Inhibitory Activity

Purpurogallin is a known inhibitor of several enzymes, including:

- Xanthine Oxidase: It potently inhibits xanthine oxidase, an enzyme involved in the production
 of uric acid. The IC₅₀ value for purpurogallin's inhibition of xanthine oxidase is
 approximately 0.2 μΜ.[9]
- Toll-like Receptor 1/2 (TLR1/TLR2) Signaling: Purpurogallin has been identified as a potent and specific inhibitor of the TLR1/TLR2 activation pathway.[10]





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Inhibition of the TLR1/TLR2 signaling pathway by purpurogallin.

Experimental ProtocolsSynthesis of Purpurogallin

This protocol describes the synthesis of **purpurogallin** via the oxidation of pyrogallol.[2][10]

Materials:

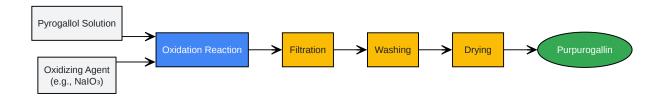
Pyrogallol



- Sodium iodate (NaIO₃) or other oxidizing agents like laccase or peroxidase[10]
- · Distilled water
- Ethanol
- Reaction vessel
- Magnetic stirrer
- Filtration apparatus

Procedure:

- Dissolve pyrogallol in distilled water in a reaction vessel.
- While stirring, slowly add an aqueous solution of sodium iodate to the pyrogallol solution.
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a reddish-brown precipitate.
- After the reaction is complete (typically several hours), collect the precipitate by filtration.
- Wash the precipitate with cold distilled water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.
- Dry the resulting crude purpurogallin.
- For higher purity, the crude product can be recrystallized from a suitable solvent such as glacial acetic acid.[3]



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Workflow for the synthesis of purpurogallin.

DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the antioxidant activity of **purpurogallin** using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[3][11][12]

Materials:

- Purpurogallin
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- Positive control (e.g., Ascorbic acid or Trolox)
- Spectrophotometer
- 96-well plate or cuvettes

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark.
- Prepare a series of dilutions of purpurogallin in methanol.
- Prepare a series of dilutions of the positive control.
- In a 96-well plate, add a specific volume of each purpurogallin dilution to different wells.
- Add the same volume of the positive control dilutions and methanol (as a blank) to separate wells.
- To each well, add a specific volume of the DPPH working solution.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of each well at 517 nm using a spectrophotometer.[11]



- Calculate the percentage of DPPH radical scavenging activity using the following formula:
 - % Scavenging = [(A_control A_sample) / A_control] x 100
 - Where A_control is the absorbance of the DPPH solution without the sample, and
 A sample is the absorbance of the DPPH solution with the sample.
- Determine the IC₅₀ value (the concentration of purpurogallin required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of purpurogallin.[3]

Xanthine Oxidase Inhibition Assay

This protocol describes how to measure the inhibitory effect of **purpurogallin** on xanthine oxidase activity.[9][13]

Materials:

- Purpurogallin
- Xanthine oxidase (XO)
- Xanthine
- Phosphate buffer (e.g., pH 7.4)
- Spectrophotometer

Procedure:

- Prepare a stock solution of purpurogallin in a suitable solvent (e.g., DMSO).
- Prepare a working solution of xanthine oxidase in phosphate buffer.
- Prepare a solution of xanthine in the buffer.
- In a cuvette or 96-well plate, add the phosphate buffer, xanthine solution, and different concentrations of **purpurogallin**.



- Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a few minutes.
- Initiate the enzymatic reaction by adding the xanthine oxidase solution.
- Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
- Calculate the rate of the reaction for each concentration of purpurogallin.
- Determine the percentage of inhibition of xanthine oxidase activity for each purpurogallin concentration compared to a control without the inhibitor.
- Calculate the IC₅₀ value of **purpurogallin** for xanthine oxidase inhibition.

Conclusion

Purpurogallin is a multifaceted natural compound with a well-defined chemical structure and a compelling profile of biological activities. Its potent antioxidant, anti-inflammatory, and enzyme-inhibitory properties make it a promising candidate for further investigation in the development of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full potential of **purpurogallin** in medicine and science.

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